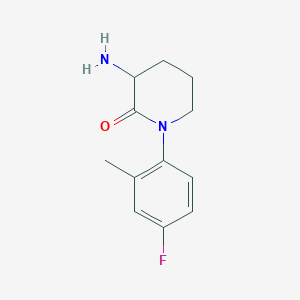

3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

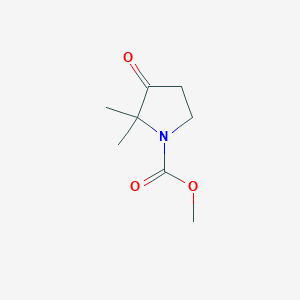

“3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one” is a chemical compound with the molecular formula C12H15FN2O. It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A typical synthetic route involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecule contains a total of 38 bonds. There are 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aliphatic), and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis

The compound appears as a light brick red powder . The melting point is greater than 230°C . The 1H NMR and 13C NMR spectra have been reported .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Biological Interest

- Asymmetric Synthesis of Piperidines : Research led by Mateo M. Salgado et al. (2019) describes an asymmetric synthesis method for methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, starting from Baylis–Hillman adducts. This synthesis route involves a domino process, including allylic acetate rearrangement and stereoselective Ireland–Claisen rearrangement, highlighting the compound's potential as a precursor for biologically interesting polysubstituted piperidines (Salgado et al., 2019).

Antimycobacterial Activities

- Antimycobacterial Spiro-Piperidin-4-Ones : A study by R. Kumar et al. (2008) on the stereoselective synthesis of several spiro-piperidin-4-ones demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, with one compound showing promising results in reducing bacterial load in lung and spleen tissues. This research underscores the potential antimycobacterial applications of compounds structurally related to 3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one (Kumar et al., 2008).

Cancer Therapeutics

- Aurora Kinase Inhibitor : Research on Aurora kinase inhibitors, including compounds with structural similarities to 3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one, has shown potential utility in treating cancer by inhibiting Aurora A. This highlights the compound's relevance in oncological research and drug development (ロバート ヘンリー,ジェームズ, 2006).

Motilin Receptor Agonist

- Gastrointestinal Motility Modulation : A novel small molecule motilin receptor agonist, N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, was discovered to possess potent agonist activity, potentially useful for gastrointestinal motility disorders. This study indicates the diverse therapeutic applications of fluorophenyl-piperidinamine derivatives (Westaway et al., 2009).

Cytotoxicity and Anticancer Potential

- Cytotoxicity on HeLa Cells : Research by P. Parthiban et al. (2011) on 2,6-diarylpiperidin-4-one O-methyloximes, with structural features reminiscent of the target compound, evaluated their in vitro antiproliferative activity against human cervical carcinoma (HeLa) cell line, demonstrating some compounds' significant cytotoxicity. This underscores the potential of fluorophenyl-substituted piperidines in anticancer drug development (Parthiban et al., 2011).

Eigenschaften

IUPAC Name |

3-amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-8-7-9(13)4-5-11(8)15-6-2-3-10(14)12(15)16/h4-5,7,10H,2-3,6,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGKQOPBNXIWDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2CCCC(C2=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2997998.png)

![3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2997999.png)

![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2998000.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2998005.png)

![1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2998008.png)

![4-[2-({[4-(tert-butyl)anilino]carbothioyl}amino)ethyl]-N-[4-(tert-butyl)phenyl]tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2998014.png)

![2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2998019.png)

![4-[(2-Ethoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2998020.png)